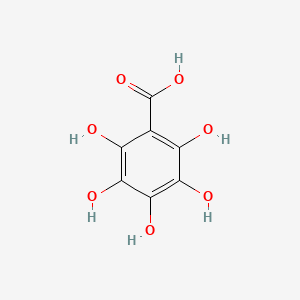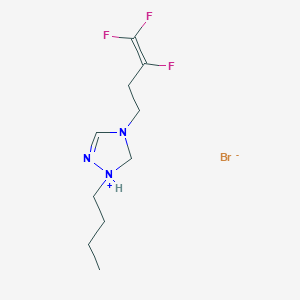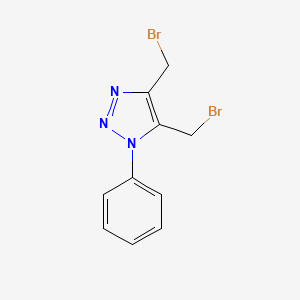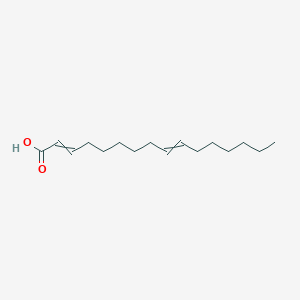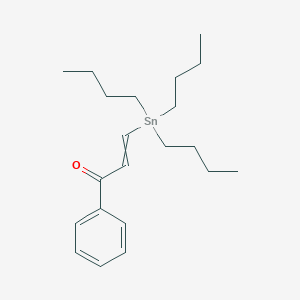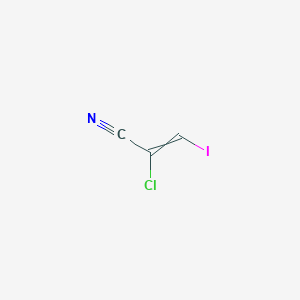
2-Chloro-3-iodoprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-iodoprop-2-enenitrile is an organic compound with the molecular formula C₃HClIN It is a halogenated nitrile, characterized by the presence of both chlorine and iodine atoms attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodoprop-2-enenitrile typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-chloro-3-bromoprop-2-enenitrile is treated with an iodide source under suitable conditions to replace the bromine atom with iodine. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, with the addition of a base such as potassium carbonate to facilitate the halogen exchange .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar principles as the laboratory synthesis. The choice of reagents and reaction conditions is optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodoprop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propenenitrile backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in the presence of a base like sodium hydroxide or potassium carbonate.
Electrophiles: Electrophilic addition reactions can be carried out using reagents such as bromine or hydrogen halides.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while addition reactions with hydrogen halides can produce halogenated nitriles .
Scientific Research Applications
2-Chloro-3-iodoprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodoprop-2-enenitrile involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-bromoprop-2-enenitrile
- 2-Chloro-3-fluoroprop-2-enenitrile
- 2-Chloro-3-iodoprop-1-ene
- 2-Chloro-3-oxoprop-2-enenitrile
Uniqueness
2-Chloro-3-iodoprop-2-enenitrile is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns compared to other halogenated nitriles. This dual halogenation allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
143246-28-0 |
|---|---|
Molecular Formula |
C3HClIN |
Molecular Weight |
213.40 g/mol |
IUPAC Name |
2-chloro-3-iodoprop-2-enenitrile |
InChI |
InChI=1S/C3HClIN/c4-3(1-5)2-6/h1H |
InChI Key |
JPABNNHEVHPSCT-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


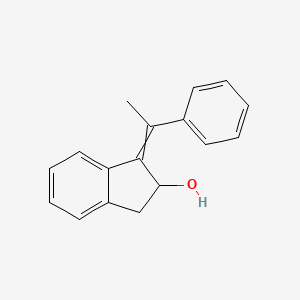
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
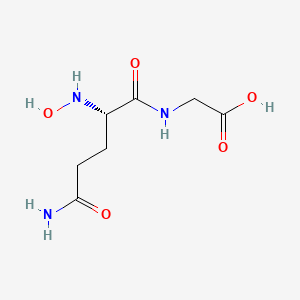
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)
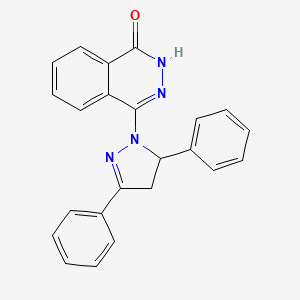

![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
